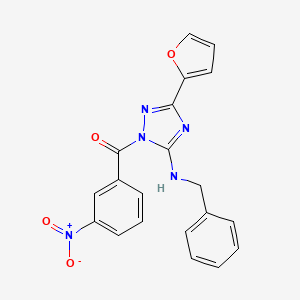![molecular formula C22H25N3O B4229007 3-cyclopentyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B4229007.png)
3-cyclopentyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide
説明
3-cyclopentyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide, also known as CPIP, is a chemical compound that has been extensively studied for its potential pharmacological properties. CPIP belongs to the class of imidazopyridine derivatives and has been found to have a wide range of biological activities.
作用機序
The mechanism of action of 3-cyclopentyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide is not fully understood, but it is believed to act as an antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is involved in the regulation of inflammation and immune responses. 3-cyclopentyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide has been shown to inhibit the activation of the P2X7 receptor, which may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
3-cyclopentyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in vitro and in vivo. 3-cyclopentyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide has also been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, 3-cyclopentyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide has been shown to have anti-cancer properties, inhibiting the growth of several cancer cell lines.
実験室実験の利点と制限
One of the main advantages of 3-cyclopentyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide is its potential use as a research tool for studying the P2X7 receptor. 3-cyclopentyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide has been shown to be a selective antagonist of the P2X7 receptor, which may allow for the development of more specific drugs targeting this receptor. However, there are also limitations to the use of 3-cyclopentyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide in lab experiments. For example, 3-cyclopentyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide has been found to have low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of 3-cyclopentyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide. One potential area of research is the development of more potent and selective P2X7 receptor antagonists based on the structure of 3-cyclopentyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide. Additionally, further studies are needed to fully understand the mechanism of action of 3-cyclopentyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide and its potential use in the treatment of neurodegenerative diseases and cancer. Finally, the use of 3-cyclopentyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide in combination with other drugs or therapies should also be explored to determine its potential synergistic effects.
科学的研究の応用
3-cyclopentyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide has been extensively studied for its potential pharmacological properties. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. 3-cyclopentyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-cyclopentyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-16-5-4-14-25-15-20(24-22(16)25)18-9-11-19(12-10-18)23-21(26)13-8-17-6-2-3-7-17/h4-5,9-12,14-15,17H,2-3,6-8,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFQMXWVQBCUAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)CCC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclopropyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4228927.png)



![methyl 3-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B4228988.png)
![5-methyl-3-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4228995.png)


![ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4229018.png)
![diethyl 5-({[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4229026.png)
![N-{1-[4-ethyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-fluorobenzamide](/img/structure/B4229032.png)
![[4-(5-benzoyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-bromo-6-ethoxyphenoxy]acetic acid](/img/structure/B4229036.png)
![N-{[2-(benzyloxy)-1-naphthyl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4229043.png)
![N-{2-[(sec-butylamino)carbonyl]phenyl}-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4229046.png)